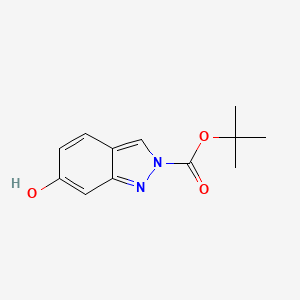

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate

Description

Properties

CAS No. |

1841081-78-4 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

tert-butyl 6-hydroxyindazole-2-carboxylate |

InChI |

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(15)6-10(8)13-14/h4-7,15H,1-3H3 |

InChI Key |

LLQAMEPFISRHEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C2C=CC(=CC2=N1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the indazole ring or the ester group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Antitumor Activity

Research indicates that tert-butyl 6-hydroxy-2H-indazole-2-carboxylate exhibits significant biological activity, particularly as a lead compound for developing new drugs targeting inflammatory diseases and certain types of cancer. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for further pharmacological studies.

Mechanism of Action

The compound's reactivity is attributed to its functional groups. The hydroxy group can engage in hydrogen bonding, while the carboxylate moiety can participate in various chemical reactions, such as esterification and nucleophilic substitutions. These properties are crucial for its interaction with biological targets.

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Aldol Reactions : Utilizing tert-butyl azidoacetate as a reagent has been shown to improve yields in the synthesis of related indole derivatives, which can be further transformed into the target compound .

- Cyclization Reactions : The compound can be synthesized through cyclization processes involving various substrates, leading to diverse indazole derivatives with potential biological activities .

Interaction Studies

Understanding how this compound interacts with biological systems is vital for its application in drug development. Preliminary studies suggest that this compound may influence various biochemical pathways, which could be explored through:

- Binding Affinity Studies : Investigating how the compound binds to specific receptors or enzymes could provide insights into its therapeutic potential.

- In Vivo Studies : Animal models can be employed to assess the efficacy and safety profile of the compound in treating inflammatory conditions or tumors.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the indazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural homology with several indazole and indoline derivatives. Key analogs and their similarity scores (based on molecular descriptors and functional group alignment) include:

Key Observations :

- Regioisomerism: The position of the Boc group (1- vs. 2-position) significantly impacts reactivity and hydrogen-bonding patterns. For example, tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate (similarity 0.85) exhibits distinct crystallographic packing compared to the target compound due to altered hydrogen-bond donor/acceptor sites .

- Substituent Effects : Fluorine or boronate esters (e.g., CAS 864771-44-8) enhance electrophilicity and cross-coupling reactivity, whereas hydroxyl groups favor hydrogen bonding and solubility .

Physicochemical Properties

Comparative data for select analogs:

Insights :

- The hydroxyl group in the target compound and tert-Butyl 6-hydroxyindoline-1-carboxylate improves aqueous solubility compared to halogenated analogs.

- Iodo-substituted derivatives (e.g., CAS 290368-00-2) exhibit higher LogP values, favoring membrane permeability but complicating purification .

Biological Activity

tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action can provide insights into its applications in medicinal chemistry and drug design.

- Chemical Name: this compound

- CAS Number: [Not provided in search results]

- Molecular Formula: C12H15N3O3

- Molecular Weight: 235.26 g/mol

The biological activity of this compound appears to be linked to its structural features, particularly the hydroxyl and carboxylate groups, which may facilitate interactions with biological targets. The indazole moiety is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.

Biological Activities

-

Antioxidant Activity

- Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, potentially through radical scavenging mechanisms. The hydroxyl group in this compound may enhance this activity by donating hydrogen atoms to free radicals.

-

Anti-inflammatory Effects

- The compound may possess anti-inflammatory properties, as suggested by its structural similarity to known anti-inflammatory agents. The mechanism could involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

-

Anticancer Potential

- Preliminary studies suggest that indazole derivatives can inhibit cancer cell proliferation. The specific pathways affected by this compound require further investigation, but it may involve modulation of signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX | |

| Anticancer | Inhibition of cell proliferation |

Case Study: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity using the ABTS assay, this compound demonstrated a significant reduction in ABTS- + concentration, indicating strong radical scavenging ability. The IC50 values were comparable to established antioxidants like Trolox.

Case Study: Anti-inflammatory Mechanism

Research involving the compound's effect on COX enzymes revealed that it could inhibit COX-1 and COX-2 activity, leading to decreased production of prostaglandins associated with inflammation. This suggests a potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate, and how can reaction conditions be optimized for reproducibility?

- Methodology : Synthesis typically involves multi-step protocols, such as cyclization of substituted precursors under controlled conditions. For example, tert-butyl carboxylate derivatives often require protection/deprotection strategies for hydroxyl groups (e.g., using Boc groups) . Optimization can be guided by computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways and reduce trial-and-error experimentation . Statistical experimental design (e.g., factorial or Taguchi methods) is recommended to systematically vary parameters (temperature, solvent, catalyst loading) and minimize experimental runs while maximizing yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC/LC-MS : Quantify purity and detect impurities; reverse-phase C18 columns with UV detection at 254 nm are standard .

- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H/¹³C NMR for indazole ring substitution patterns and tert-butyl group integrity) .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines for unknown hazards (as direct data may be limited):

- Use PPE (gloves, lab coat, goggles) and conduct reactions in fume hoods .

- Store in airtight containers at 2–8°C to prevent degradation .

- Refer to analogous indazole derivatives for hazard extrapolation (e.g., potential irritancy of hydroxyl or carboxylate groups) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Screen against target proteins (e.g., kinases or enzymes) using software like AutoDock Vina; validate with in vitro assays .

- Reaction Mechanism Modeling : Use Gaussian or ORCA to simulate intermediates and transition states during synthesis .

Q. How should researchers address contradictory data in spectroscopic or bioactivity studies for this compound?

- Methodology :

- Cross-Validation : Compare NMR/LC-MS data with PubChem or CAS entries for analogous compounds .

- Batch Reproducibility : Test multiple synthetic batches to rule out procedural variability .

- Meta-Analysis : Review literature on structurally related indazole derivatives (e.g., tert-butyl 5-chloroisoindoline-2-carboxylate) to identify trends in stability or reactivity .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?

- Methodology :

- Process Intensification : Use flow chemistry to enhance heat/mass transfer and reduce side reactions .

- Membrane Separation : Optimize purification via nanofiltration or reverse osmosis for large-scale solvent removal .

- Quality-by-Design (QbD) : Implement PAT (Process Analytical Technology) tools for real-time monitoring of critical quality attributes (e.g., pH, temperature) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.